6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid
Overview
Description
6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a trifluoromethylsulfinyl group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid typically involves the introduction of the trifluoromethylsulfinyl group and the carboxylic acid group onto the pyridazine ring. One common method involves the reaction of a pyridazine derivative with a trifluoromethylsulfinylating agent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfinyl group can be oxidized to form a trifluoromethylsulfonyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents such as N-bromosuccinimide or alkylating agents such as methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the trifluoromethylsulfinyl group can yield 6-(Trifluoromethylsulfonyl)pyridazine-3-carboxylic acid, while reduction of the carboxylic acid group can yield 6-(Trifluoromethylsulfinyl)pyridazine-3-methanol.
Scientific Research Applications
6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfinyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridazine-3-carboxylic acid: Similar structure but lacks the sulfinyl group.
6-(Trifluoromethylsulfonyl)pyridazine-3-carboxylic acid: Similar structure but contains a sulfonyl group instead of a sulfinyl group.
6-(Trifluoromethylsulfinyl)pyridazine-3-methanol: Similar structure but contains a methanol group instead of a carboxylic acid group.
Uniqueness
6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid is unique due to the presence of both the trifluoromethylsulfinyl group and the carboxylic acid group on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethylsulfinyl)pyridazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3S/c7-6(8,9)15(14)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOYQGPZCDCFRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)S(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195840 | |
Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-82-1 | |
Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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